molecular formula C10H17N3O6S B13127992 (2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B13127992
M. Wt: 307.33 g/mol
InChI Key: RWSXRVCMGQZWBV-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid is a complex organic compound with significant implications in various fields of science and industry. This compound is characterized by its intricate structure, which includes amino, carboxyl, and sulfanyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. One common method involves the use of amino acids as starting materials, which are then subjected to a series of reactions to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient assembly of the molecule. The use of solid-phase peptide synthesis (SPPS) is particularly advantageous, as it facilitates the sequential addition of amino acids and minimizes the need for purification steps.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the molecule.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted amino acids, which can further be utilized in various applications.

Scientific Research Applications

(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. The pathways involved often include signal transduction and metabolic processes, which are crucial for maintaining cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-5-oxopentanoic acid: Lacks the sulfanyl and carboxymethylamino groups, making it less versatile.

    (2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid: Similar structure but different stereochemistry, affecting its reactivity and interactions.

Uniqueness

The unique combination of functional groups in (2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid makes it particularly valuable for a wide range of applications. Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C10H17N3O6S

Molecular Weight

307.33 g/mol

IUPAC Name

(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m1/s1

InChI Key

RWSXRVCMGQZWBV-PHDIDXHHSA-N

Isomeric SMILES

C(CC(=O)N[C@H](CS)C(=O)NCC(=O)O)[C@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.